molecular formula C20H20N2O5 B7783557 propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate CAS No. 5284-15-1

propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B7783557
CAS No.: 5284-15-1
M. Wt: 368.4 g/mol
InChI Key: SJGVNEZGLOHNLN-UHFFFAOYSA-N
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Description

Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is an organic compound that features a complex structure combining a benzoate ester, a pyrazole ring, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Attachment of the hydroxy-methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 2-hydroxy-4-methoxybenzaldehyde under conditions that promote condensation.

    Esterification: The final step involves the esterification of the resulting compound with propyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties such as UV absorption.

Mechanism of Action

The mechanism of action of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrazole ring can also interact with various proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Shares the hydroxy-methoxyphenyl group but differs in the ester and pyrazole components.

    2-Hydroxy-4-methoxybenzophenone: Contains the hydroxy-methoxyphenyl group but lacks the pyrazole and benzoate ester components.

Uniqueness

Propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

propyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-10-26-20(24)13-4-6-14(7-5-13)27-18-12-21-22-19(18)16-9-8-15(25-2)11-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVNEZGLOHNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967309
Record name Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5284-15-1
Record name Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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